![molecular formula C19H18F3N3O3S B2362976 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate CAS No. 1396844-51-1](/img/structure/B2362976.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate
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Overview
Description
The compound “1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a trifluoromethyl group, an azetidin-3-yl group, and a 3,5-dimethylisoxazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The structure would be confirmed by techniques such as 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazole derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the trifluoromethyl group is highly electronegative and would influence the compound’s reactivity .
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic properties. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one compound exhibited potent effects against prostate cancer cells . This suggests potential applications in cancer therapy.
Anti-Inflammatory Potential
Thiazole derivatives have shown anti-inflammatory activity . Exploring the anti-inflammatory mechanisms of this compound could lead to novel therapeutic strategies for inflammatory diseases.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-10-13(11(2)28-24-10)6-7-16(26)27-12-8-25(9-12)18-23-17-14(19(20,21)22)4-3-5-15(17)29-18/h3-5,12H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNSRWMBOMFHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
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